molecular formula C19H21N2O4P B8598457 N-(3-Phenyl-2-isoxazolin-5-yl(P-methyl)phosphinoyl)glycine benzyl ester CAS No. 125674-73-9

N-(3-Phenyl-2-isoxazolin-5-yl(P-methyl)phosphinoyl)glycine benzyl ester

Cat. No.: B8598457
CAS No.: 125674-73-9
M. Wt: 372.4 g/mol
InChI Key: UVWUIWIHUXVNIK-UHFFFAOYSA-N
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Description

N-(3-Phenyl-2-isoxazolin-5-yl(P-methyl)phosphinoyl)glycine benzyl ester is a useful research compound. Its molecular formula is C19H21N2O4P and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

125674-73-9

Molecular Formula

C19H21N2O4P

Molecular Weight

372.4 g/mol

IUPAC Name

benzyl 2-[[methyl-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate

InChI

InChI=1S/C19H21N2O4P/c1-26(23,19-12-17(21-25-19)16-10-6-3-7-11-16)20-13-18(22)24-14-15-8-4-2-5-9-15/h2-11,19H,12-14H2,1H3,(H,20,23)

InChI Key

UVWUIWIHUXVNIK-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.1 g (5 mmol) of 3-phenyl-2-isoxazolin-5-yl(P-methyl)phosphinic acid are dissolved in 20 ml of pyridine and, while cooling in ice, 1.5 g (7 mmol) of mesitylsulfonyl chloride and 0.5 g (7 mmol) of tetrazole are added, and the mixture is then stirred at room temperature for 30 minutes. 1.7 g (5 mmol) of glycine benzyl ester toluenesulfonate are added, and stirring at room temperature is continued with the course of the reaction being followed by thin-layer chromatography. After the reaction is complete, water and half-concentrated potassium bisulfate solution are added to pH 2, the mixture is extracted three times with dichloromethane, and the organic phase is washed with water, dried and concentrated. The pure product is obtained with a melting point of 132° to 135° C. by chromatography on silica gel with dichloromethane/methanol mixtures as mobile phases.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
glycine benzyl ester toluenesulfonate
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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